molecular formula C6H11F2NO B14079685 (5,5-Difluorotetrahydropyran-3-yl)methanamine

(5,5-Difluorotetrahydropyran-3-yl)methanamine

Cat. No.: B14079685
M. Wt: 151.15 g/mol
InChI Key: WRFBYLZPDFBHQE-UHFFFAOYSA-N
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Description

(5,5-Difluorotetrahydropyran-3-yl)methanamine is an organic compound with the molecular formula C6H11F2NO It is a derivative of tetrahydropyran, where two hydrogen atoms are replaced by fluorine atoms at the 5th position, and a methanamine group is attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanamine typically involves the fluorination of tetrahydropyran derivatives followed by the introduction of the methanamine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorotetrahydropyran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5,5-Difluorotetrahydropyran-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with the target molecules. The methanamine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoropyridin-3-yl)methanamine: A similar compound with a pyridine ring instead of a tetrahydropyran ring.

    (5-(Difluoromethyl)pyridin-3-yl)methanamine: Another related compound with a difluoromethyl group attached to a pyridine ring.

Uniqueness

(5,5-Difluorotetrahydropyran-3-yl)methanamine is unique due to its specific structural features, such as the tetrahydropyran ring and the positioning of the fluorine atoms. These features can impart distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(5,5-difluorooxan-3-yl)methanamine

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-5(2-9)3-10-4-6/h5H,1-4,9H2

InChI Key

WRFBYLZPDFBHQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1(F)F)CN

Origin of Product

United States

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